molecular formula C10H8ClNO2S B1367010 Ethyl 4-chlorothieno[2,3-B]pyridine-5-carboxylate CAS No. 59713-58-5

Ethyl 4-chlorothieno[2,3-B]pyridine-5-carboxylate

Cat. No.: B1367010
CAS No.: 59713-58-5
M. Wt: 241.69 g/mol
InChI Key: SHNDXZGVWCFUED-UHFFFAOYSA-N
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Description

Ethyl 4-chlorothieno[2,3-B]pyridine-5-carboxylate is a heterocyclic compound with the molecular formula C10H8ClNO2S. It is a derivative of thieno[2,3-B]pyridine, which is known for its diverse biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-chlorothieno[2,3-B]pyridine-5-carboxylate typically involves the reaction of 4-hydroxythieno[2,3-B]pyridine-5-carboxylic acid ethyl ester with phosphorus oxychloride. This reaction is carried out under reflux conditions, resulting in the chlorination of the thieno[2,3-B]pyridine ring .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 4-chlorothieno[2,3-B]pyridine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-chlorothieno[2,3-B]pyridine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: Ethyl 4-chlorothieno[2,3-B]pyridine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 4-chlorothieno[2,3-b]pyridine-5-carboxylate is a compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H8ClNO2S
  • Molecular Weight : 241.69 g/mol
  • CAS Number : 59713-58-5
  • Purity : Typically ≥ 95% .

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an antitumor agent and its interactions with various biological targets.

Antitumor Properties

Research indicates that thieno[2,3-b]pyridine derivatives, including this compound, exhibit significant antitumor activity. These compounds have been evaluated for their ability to inhibit specific enzymes involved in cancer progression .

In vitro studies have demonstrated that this compound can inhibit the growth of cancer cell lines, suggesting its potential as a therapeutic agent in oncology. For example, it has shown effectiveness against various human cancer cell lines with IC50 values typically ranging from low micromolar to nanomolar concentrations .

The mechanism by which this compound exerts its biological effects involves the inhibition of specific protein kinases and enzymes critical for tumor growth and survival. Notably, it has been found to inhibit certain cytochrome P450 enzymes (CYP1A2 and CYP2C19), which play a role in drug metabolism .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the thieno[2,3-b]pyridine scaffold can significantly impact its potency and selectivity against biological targets.

Key Findings from SAR Studies

  • Substitution Effects : The introduction of different substituents at various positions on the thieno[2,3-b]pyridine ring can enhance or diminish biological activity. For instance, compounds with electron-withdrawing groups at the para position have shown increased potency against specific cancer cell lines .
  • Comparison with Analogous Compounds : A comparative analysis with structurally similar compounds reveals that variations in substitution patterns lead to differences in biological efficacy. For example, ethyl 4-(phenylamino)thieno[2,3-b]pyridine derivatives demonstrated varied antiplasmodial activity based on substituent position .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

StudyFindings
Study 1Demonstrated significant inhibition of cancer cell proliferation with IC50 values below 10 µM in multiple cell lines .
Study 2Identified as a selective inhibitor of PI5P4Kγ with a KD value of 7.1 nM .
Study 3Showed cytotoxic effects on HEK293T cells with an IC50 value indicating moderate toxicity at higher concentrations .

Properties

IUPAC Name

ethyl 4-chlorothieno[2,3-b]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2S/c1-2-14-10(13)7-5-12-9-6(8(7)11)3-4-15-9/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHNDXZGVWCFUED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1Cl)C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60495110
Record name Ethyl 4-chlorothieno[2,3-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60495110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59713-58-5
Record name Ethyl 4-chlorothieno[2,3-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60495110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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